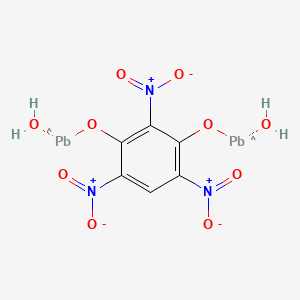
Dihydroxy(styphnato(2-))dilead
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroxy(styphnato(2-))dilead, also known as dihydroxy(2,4,6-trinitro-1,3-benzenediolato(2-))dilead, is an organic lead compound with the molecular formula C6H5N3O10Pb2 and a molecular weight of 693.518 g/mol . This compound contains two lead ions and a styphnato ligand, making it a unique and complex chemical entity .
Preparation Methods
The preparation of dihydroxy(styphnato(2-))dilead involves the reaction of styphnato ligands with lead ions under controlled conditions . The synthetic route typically includes:
Selection of Styphnato Ligand: The styphnato ligand is chosen for its reactivity with lead ions.
Reaction Conditions: The reaction is carried out in an appropriate solvent with controlled reactant concentrations and temperature.
Industrial Production: Industrial production methods may involve large-scale reactors and precise control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Dihydroxy(styphnato(2-))dilead undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur with other ligands, leading to the formation of different lead complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dihydroxy(styphnato(2-))dilead has several scientific research applications, including:
Mechanism of Action
The mechanism of action of dihydroxy(styphnato(2-))dilead involves its interaction with molecular targets and pathways. The lead ions in the compound can interact with various biological molecules, potentially leading to toxic effects . The styphnato ligand may also play a role in its reactivity and interactions with other compounds .
Comparison with Similar Compounds
Dihydroxy(styphnato(2-))dilead can be compared with other similar compounds, such as:
Lead(II) acetate: A simpler lead compound with different reactivity and applications.
Lead styphnate: Another lead-styphnato complex with distinct properties and uses.
Lead dioxide: An oxidized form of lead with different chemical behavior.
The uniqueness of this compound lies in its complex structure and the presence of both lead ions and styphnato ligands, which contribute to its diverse reactivity and applications .
Properties
CAS No. |
12403-82-6 |
|---|---|
Molecular Formula |
C6H5N3O10Pb2 |
Molecular Weight |
6.9e+02 g/mol |
InChI |
InChI=1S/C6H3N3O8.2H2O.2Pb/c10-5-2(7(12)13)1-3(8(14)15)6(11)4(5)9(16)17;;;;/h1,10-11H;2*1H2;;/q;;;2*+1/p-2 |
InChI Key |
SBJFPIAEHZSYJJ-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])O[Pb])[N+](=O)[O-])O[Pb])[N+](=O)[O-].O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















